molecular formula C12H11ClO4 B14551440 Acetic acid;3-chloronaphthalene-1,2-diol CAS No. 61978-45-8

Acetic acid;3-chloronaphthalene-1,2-diol

Cat. No.: B14551440
CAS No.: 61978-45-8
M. Wt: 254.66 g/mol
InChI Key: DJYTWQLGPIRZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;3-chloronaphthalene-1,2-diol is an organic compound that combines the properties of acetic acid and 3-chloronaphthalene-1,2-diol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 3-chloronaphthalene-1,2-diol is a chlorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-chloronaphthalene-1,2-diol typically involves the chlorination of naphthalene followed by hydroxylation. The process can be summarized as follows:

    Chlorination of Naphthalene: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 3-chloronaphthalene.

    Hydroxylation: The chlorinated naphthalene is then hydroxylated using a strong oxidizing agent like osmium tetroxide or potassium permanganate to introduce hydroxyl groups at the 1 and 2 positions, forming 3-chloronaphthalene-1,2-diol.

    Acetylation: Finally, the hydroxylated compound is acetylated using acetic anhydride in the presence of a catalyst like pyridine to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-chloronaphthalene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-chloronaphthoquinone.

    Reduction: Formation of 3-chlorodihydronaphthalene-1,2-diol.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

Acetic acid;3-chloronaphthalene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;3-chloronaphthalene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-chloronaphthalene-1,2-diol: Lacks the acetyl group, leading to different chemical properties and reactivity.

    Acetic acid;1,2-dihydroxynaphthalene: Similar structure but without the chlorine atom, affecting its chemical behavior and applications.

    Naphthalene-1,2-diol: The parent compound without chlorine or acetyl groups, used as a reference for studying the effects of these substitutions.

Uniqueness

Acetic acid;3-chloronaphthalene-1,2-diol is unique due to the presence of both acetyl and chlorine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61978-45-8

Molecular Formula

C12H11ClO4

Molecular Weight

254.66 g/mol

IUPAC Name

acetic acid;3-chloronaphthalene-1,2-diol

InChI

InChI=1S/C10H7ClO2.C2H4O2/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13;1-2(3)4/h1-5,12-13H;1H3,(H,3,4)

InChI Key

DJYTWQLGPIRZMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C2C(=C1)C=C(C(=C2O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.